molecular formula C13H10F6N2OS B2736290 (1-Methyl-3-(trifluoromethyl)-5-{[3-(trifluoro-methyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methanol CAS No. 318239-53-1

(1-Methyl-3-(trifluoromethyl)-5-{[3-(trifluoro-methyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methanol

Cat. No. B2736290
M. Wt: 356.29
InChI Key: BFTPQQRZZCLFIV-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring which includes two nitrogen atoms. In this particular compound, the pyrazole ring is substituted with a methyl group, a trifluoromethyl group, and a phenylsulfanyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The trifluoromethyl groups would add electronegativity to the molecule, potentially affecting its reactivity .


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, pyrazoles in general can undergo a variety of reactions, including N-alkylation, N-acylation, sulfonation, and halogenation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. The trifluoromethyl groups, for example, would likely make the compound more lipophilic and could potentially increase its boiling point .

Scientific Research Applications

Catalyst and Synthesis Applications

  • Recyclable Catalyst for Synthesis : Sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester, a related compound, has been used as a recyclable catalyst for the condensation reaction between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone. This reaction was performed in ethanol under refluxing conditions giving high yields, highlighting the potential use of similar compounds in catalysis and synthesis (Tayebi et al., 2011).

Crystal Structure and Characterization

  • Crystal Structure Analysis : The crystal structure of bis{1-methylthio-1-[1-phenyl-1-(1-phenyl-3-methyl-5-oxo-4,5-dihydropyrazol-4-ylene)-methylamino]-iminomethyl} disulfide, a related compound, provides insights into the structural properties of pyrazole derivatives. Its analysis revealed a novel disulfide with a unique “U” conformation in the solid state (Liu et al., 2005).

Biological Activities and Interaction Studies

  • Synthesis and Biological Activities : A series of novel N-phenylpyrazolyl aryl methanones derivatives, containing similar structural groups, were synthesized and exhibited favorable herbicidal and insecticidal activities. This indicates potential biological applications for structurally related compounds (Wang et al., 2015).

  • Anti-Helicobacter pylori Agents : Derivatives of 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol, structurally similar to the compound , have shown potent activities against the gastric pathogen Helicobacter pylori, indicating a potential application in developing anti-bacterial agents (Carcanague et al., 2002).

Charge-Transfer Chemistry

  • Charge-Transfer Interactions : The charge-transfer chemistry of 1-methyl-3-trifluoromethyl-2-pyrazoline-5-one, a compound with structural similarity, was investigated with various π-acceptors. This research can provide valuable insights into the charge-transfer properties of related compounds (Adam et al., 2021).

Photophysical Properties

  • Photochemical Properties : Research on the photochemical properties of 1,3-diphenyl-2-pyrazolines with heteroaromatic substituents, similar to the compound , revealed significant insights into their absorption, fluorescence, and stability to light. These findings can be crucial for the development of materials with specific photophysical properties (Lin et al., 1977).

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Pyrazole derivatives have been studied for their potential use in various fields, including medicinal chemistry .

properties

IUPAC Name

[1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenyl]sulfanylpyrazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F6N2OS/c1-21-11(9(6-22)10(20-21)13(17,18)19)23-8-4-2-3-7(5-8)12(14,15)16/h2-5,22H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTPQQRZZCLFIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)CO)SC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methyl-3-(trifluoromethyl)-5-{[3-(trifluoro-methyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methanol

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